molecular formula C20H19N3O4S B2959256 (2E,NZ)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide CAS No. 865162-35-2

(2E,NZ)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide

Número de catálogo: B2959256
Número CAS: 865162-35-2
Peso molecular: 397.45
Clave InChI: IVTKBRXKSLLAIU-VGESBEFTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound (2E,NZ)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide is a benzothiazole-acrylamide hybrid characterized by:

  • A benzo[d]thiazole core substituted with a 2-ethoxyethyl group at position 3.
  • An acrylamide side chain terminating in a 3-nitrophenyl group at the β-position.
  • Stereochemical configurations (2E,NZ) indicating specific double-bond geometries in the acrylamide and benzothiazole moieties.

Propiedades

IUPAC Name

(E)-N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-3-(3-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-2-27-13-12-22-17-8-3-4-9-18(17)28-20(22)21-19(24)11-10-15-6-5-7-16(14-15)23(25)26/h3-11,14H,2,12-13H2,1H3/b11-10+,21-20?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTKBRXKSLLAIU-IOKZDYJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=CC=CC=C2SC1=NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCCN1C2=CC=CC=C2SC1=NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound (2E,NZ)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide is a synthetic organic molecule that exhibits significant potential in medicinal chemistry due to its unique structural features. It comprises a benzo[d]thiazole moiety, an ethoxyethyl side chain, and a nitrophenyl group, which may contribute to its biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Structural Characteristics

The molecular formula of the compound is C17H18N4O3SC_{17}H_{18}N_{4}O_{3}S, with a molecular weight of approximately 350.41 g/mol. The structural components are crucial for its interaction with biological targets.

ComponentDescription
Benzo[d]thiazoleA heterocyclic compound known for its antimicrobial and anticancer properties.
Ethoxyethyl GroupEnhances solubility and bioavailability.
Nitro GroupOften associated with increased biological activity through electron-withdrawing effects.

The biological activity of this compound can be attributed to its ability to interact with various biological pathways:

  • Enzyme Inhibition : Compounds similar to this one have been shown to inhibit enzymes such as acyl coenzyme A cholesterol acyltransferase and monoamine oxidase, which are pivotal in metabolic processes .
  • Antimicrobial Activity : The presence of the benzo[d]thiazole structure suggests potential antifungal and antibacterial properties, as derivatives have demonstrated efficacy against various pathogens .
  • Antitumor Effects : The compound may exhibit cytotoxicity against cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

Biological Activity Data

Research studies have documented various biological activities associated with compounds containing similar structural motifs:

Activity TypeExample Findings
AntimicrobialSignificant activity against Escherichia coli and Candida albicans at concentrations as low as 50 μg/mL .
AnticancerCompounds with similar structures showed IC50 values in the micromolar range against breast and liver cancer cell lines .
Anti-inflammatorySome derivatives have been identified as inhibitors of inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

Case Studies

  • Anticancer Activity : A study investigated the anticancer properties of structurally related compounds in human cancer cell lines (SK-Hep-1 and MDA-MB-231). Results indicated moderate to high inhibition rates, suggesting that modifications to the structure can enhance cytotoxic effects .
  • Enzyme Inhibition : Another study focused on the enzyme inhibition capabilities of thiazole derivatives, revealing that certain substitutions significantly improved inhibitory potency against specific targets involved in cancer progression .

Comparación Con Compuestos Similares

Structural Variations in Benzothiazole-Acrylamide Derivatives

The target compound shares structural homology with several analogs (Table 1), differing primarily in substituent patterns:

Table 1: Structural Comparison of Key Analogs

Compound Name Substituent on Benzothiazole Acrylamide Substituent Key Functional Groups Reference
Target Compound 3-(2-ethoxyethyl) 3-nitrophenyl Nitro, ethoxyethyl -
(2E,NZ)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide 6-Cl, 3-(2-methoxyethyl) 3-nitrophenyl Nitro, methoxyethyl, chloro
(E)-N-((Z)-4-Methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide 4-MeO, 3,7-diMe 3-nitrophenyl Nitro, methoxy, methyl
(2E)-3-(1,3-Benzodioxol-5-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide 6-Me 1,3-benzodioxol-5-yl Benzodioxole (electron-donor)
(E)-N-(benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide None 3-chlorophenyl Chloro

Electronic and Physicochemical Properties

  • This contrasts with analogs like the benzodioxol-substituted derivative (), where the electron-donating benzodioxole may reduce electrophilicity .
  • Substituent Effects on Solubility :
    • The ethoxyethyl group in the target compound likely improves water solubility compared to methyl or chloro substituents (e.g., ) due to its polar ether linkage .
    • Chloro or nitro groups () may increase lipophilicity, favoring membrane permeability but reducing aqueous solubility .

Key Research Findings and Gaps

  • Synthetic Challenges : The ethoxyethyl substituent in the target compound may complicate synthesis compared to simpler analogs (e.g., ’s hydrazinyl-thiazolines), requiring optimized coupling conditions .
  • Data Limitations : Melting points, solubility, and bioactivity data for the target compound are absent in available literature, necessitating further experimental characterization.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.